![molecular formula C23H20N4O2S B2620306 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 862118-13-6](/img/structure/B2620306.png)
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H18N4OS . It is a derivative of pyrido[1,2-a]benzimidazole .
Synthesis Analysis
The synthesis of pyrido[1,2-a]benzimidazole derivatives, such as the compound , often involves condensation reactions with 2-aminobenzimidazole . The use of α,β-unsaturated carbonyl compounds in the creation of pyrimidobenzimidazoles has been considered an effective approach .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: Cc1cc(n2c3ccccc3nc2c1C#N)SCC(=O)Nc4ccc(cc4)OC(F)F
. This notation provides a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.470 Da . More detailed physical and chemical properties, such as melting point, solubility, and stability, are not provided in the available literature.
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have synthesized derivatives of pyrido[1,2-a]benzimidazoles, including this compound, and evaluated their effects on cancer cell lines. Specifically, the compound has been tested against human breast adenocarcinoma (MCF7) cells. The results indicate that it displays antitumor activity, with IC50 values ranging from 3.43 to 14.70 μg/ml . Further investigations into its mechanism of action and potential as a chemotherapeutic agent are warranted.
Novel Chemotherapeutic Leads
As part of ongoing research programs, scientists have explored benzimidazole derivatives as potential leads for designing novel chemotherapeutic agents. The compound’s unique structure, containing both pyrido[1,2-a]benzimidazole and cyano groups, makes it an interesting candidate. By proper substitution, researchers aim to enhance its cytotoxicity and selectivity against cancer cells .
Structure-Activity Relationship Studies
The pyrido[1,2-a]benzimidazole nucleus is not the sole determinant of anticancer activity. Researchers have investigated the impact of various substitutions on the compound’s cytotoxicity. Understanding the structure-activity relationship (SAR) helps identify key features necessary for potent anticancer agents. This compound serves as a valuable scaffold for SAR studies .
Synthesis of Derivatives
The compound’s synthesis involves reacting 2-cyanomethyl benzimidazoles with different acetoacetate or benzoylacetate derivatives. This process yields a novel series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazole compounds. Subsequent chlorination and amination steps lead to the final product. Structural confirmation is achieved through elemental analysis, 1H-NMR, IR, and mass data .
Potential Targeting of Leukemia Cells
Related derivatives, such as 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole (NSC 649900) and 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole (NSC 699944), have shown sensitivity and selectivity against leukemia cell lines in vitro. Researchers explore whether this compound shares similar properties and could be a valuable addition to the arsenal of anticancer agents .
Future Investigations
Given the compound’s intriguing structure and initial promising results, further studies are needed. Researchers can explore its interactions with cellular targets, assess its pharmacokinetics, and investigate potential synergies with existing chemotherapeutic drugs. Additionally, in vivo studies and toxicity evaluations are essential for its clinical development .
Propriétés
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-3-29-17-10-8-16(9-11-17)25-21(28)14-30-22-12-15(2)18(13-24)23-26-19-6-4-5-7-20(19)27(22)23/h4-12H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCRHYZMVNLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.